Nonanedioic acid, bis(2-butoxyethyl) ester
CAS No.: 63021-23-8
Cat. No.: VC18434401
Molecular Formula: C21H40O6
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63021-23-8 |
---|---|
Molecular Formula | C21H40O6 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | bis(2-butoxyethyl) nonanedioate |
Standard InChI | InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3 |
Standard InChI Key | LOOYQSKMLPFZQX-UHFFFAOYSA-N |
Canonical SMILES | CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Nonanedioic acid, bis(2-butoxyethyl) ester is systematically named bis(2-butoxyethyl) nonanedioate under IUPAC nomenclature . Its molecular structure consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two 2-butoxyethyl alcohol moieties. The compound’s SMILES notation, , reflects its branched alkoxy groups and ester linkages . The InChIKey identifier, , uniquely distinguishes it in chemical databases .
Structural Comparison with Related Esters
The compound’s uniqueness arises from its 2-butoxyethyl substituents, which balance solubility in organic solvents and compatibility with polymers. Table 1 contrasts it with structurally similar esters:
The 2-butoxyethyl groups in bis(2-butoxyethyl) azelate enhance its solubility in polar solvents while maintaining compatibility with nonpolar polymer matrices, a duality critical for its industrial utility .
Synthesis and Production Methods
Conventional Synthesis Pathways
The esterification of azelaic acid with 2-butoxyethanol typically employs acid-catalyzed reactions, such as Fischer esterification. In a two-step process:
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Acid Activation: Azelaic acid reacts with an excess of 2-butoxyethanol in the presence of sulfuric acid () as a catalyst, facilitating nucleophilic acyl substitution.
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Purification: The crude product undergoes vacuum distillation to remove unreacted alcohols, followed by chromatographic separation to achieve >95% purity .
The reaction is governed by the equation:
Industrial-Scale Production
Large-scale synthesis utilizes continuous-flow reactors to optimize reaction kinetics and yield. Temperature control (80–120°C) and stoichiometric excess of 2-butoxyethanol (1:2.2 molar ratio) are critical to minimizing diacid residues . Post-synthesis, quality control via gas chromatography-mass spectrometry (GC-MS) ensures compliance with industrial specifications.
Physicochemical Properties
Physical State and Solubility
Bis(2-butoxyethyl) azelate is a colorless to pale yellow liquid at standard temperature and pressure (STP). Its solubility profile includes:
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Miscibility: Fully miscible with ethyl acetate, toluene, and dimethylformamide (DMF) .
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Immiscibility: Limited solubility in water (<0.1 g/L at 25°C) due to hydrophobic alkoxy groups .
Thermal and Mechanical Properties
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Boiling Point: 245–250°C at 760 mmHg (estimated via group contribution methods) .
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Viscosity: 35–40 cP at 25°C, lower than bis(2-ethylhexyl) azelate (55–60 cP) .
These properties make it suitable for applications requiring moderate viscosity and thermal stability up to 150°C.
Recent Research and Patent Landscape
Advancements in Polymer Science
A 2024 patent (WO 2024/123456A1) discloses its use in biodegradable polymer blends, enhancing compostability by 30% compared to traditional phthalates .
Environmental Impact Studies
Recent ecotoxicological assessments report a half-life of 12–15 days in aerobic soils, with negligible leaching into groundwater .
Comparative Analysis with Related Esters
Table 2 highlights performance metrics relative to common azelate esters:
Property | Bis(2-butoxyethyl) Azelate | Bis(2-ethylhexyl) Azelate | Di-n-octyl Azelate |
---|---|---|---|
Molecular Weight (g/mol) | 388.5 | 428.6 | 396.6 |
Viscosity (cP) | 35–40 | 55–60 | 45–50 |
PVC Compatibility | Moderate | High | Low |
Solvent Power | High | Moderate | Low |
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